Dithallium oxide

oxidation state chemical stability basic oxide

Dithallium oxide (Tl₂O, CAS 1314-12-1) is the critical +1 oxidation state precursor for high-refractive-index optical glasses and vapor-phase TBCCO superconductor films. Its anti-CdI₂ structure and equilibrium vapor pressure govern high-Tc phase stability; Tl₂O₃ or Tl₂CO₃ cannot substitute due to incompatible oxidation states, solubility, and thermal decomposition pathways. Procure 99% purity to ensure epitaxial film quality and avoid impurity phases in optical applications.

Molecular Formula OTl2
Molecular Weight 424.77 g/mol
CAS No. 1314-12-1
Cat. No. B073582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithallium oxide
CAS1314-12-1
Molecular FormulaOTl2
Molecular Weight424.77 g/mol
Structural Identifiers
SMILESO([Tl])[Tl]
InChIInChI=1S/O.2Tl
InChIKeyKFAIYPBIFILLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithallium Oxide (Tl₂O) CAS 1314-12-1: Baseline Technical Profile and Procurement Context


Dithallium oxide (Tl₂O), also designated as thallium(I) oxide or thallous oxide, is an inorganic compound in which thallium adopts its +1 oxidation state. It is typically supplied as a black, hygroscopic crystalline powder with a rhombohedral anti‑CdI₂‑type crystal structure (space group R-3m) [1]. Tl₂O is soluble in water (forming basic TlOH) and ethanol [2], and it serves as a critical precursor in two distinct high‑value application domains: the formulation of special high‑refractive‑index optical glasses and the vapor‑phase synthesis of thallium‑based high‑temperature superconductors (e.g., Tl₂Ba₂Ca₂Cu₃O₁₀) [3].

Dithallium Oxide: Why Simple Substitution with Thallium(III) Oxide or Carbonate Fails


Interchanging thallium(I) oxide with its higher‑oxidation‑state analog, thallium(III) oxide (Tl₂O₃), or with thallium(I) carbonate (Tl₂CO₃) is not feasible in most applications due to fundamental differences in chemical behavior and processing conditions. Tl₂O acts as a strong base that readily hydrolyzes to TlOH, whereas Tl₂O₃ is an amphoteric, strongly oxidizing semiconductor that is insoluble in water [1]. In superconductor fabrication, the distinct vapor‑pressure profile of Tl₂O (established by the condensed pure oxide) governs the Tl₂O partial pressure during film growth; if the Tl₂O pressure exceeds the stability limit of the superconducting phase, the target phase will not form [2]. Using Tl₂CO₃ as an alternative precursor introduces CO₂ evolution that can disrupt film morphology and compositional control. Consequently, procurement must precisely match the oxidation state (+1) and the associated thermal decomposition pathway of the oxide.

Dithallium Oxide: Quantitative Evidence Guide for Selection vs. Closest Analogs


Oxidation State Stability: Tl₂O (+1) vs. Tl₂O₃ (+3) in Basic vs. Oxidizing Environments

Thallium(I) oxide (Tl₂O) and thallium(III) oxide (Tl₂O₃) exhibit fundamentally divergent chemical behaviors due to their oxidation states. Tl₂O is a strong base that dissolves in water to yield a yellow, basic solution of TlOH [1]. In contrast, Tl₂O₃ is amphoteric and insoluble in water but reacts with acids to liberate oxygen or chlorine, and it acts as a strong oxidizing agent [1][2]. This difference is critical in aqueous or acidic processing steps, where Tl₂O₃ would introduce undesirable redox side reactions.

oxidation state chemical stability basic oxide

Electronic Structure: Calculated Band Gap of Tl₂O (0.57 eV) vs. Metallic/Semimetallic Character of Tl₂O₃

Density functional theory (DFT) calculations performed by the Materials Project indicate that Tl₂O exhibits a calculated GGA band gap of 0.57 eV, classifying it as a narrow‑band‑gap semiconductor [1]. In contrast, Tl₂O₃ has been reported as a degenerate n‑type semiconductor or even a semimetal with no measurable band gap [2]. While GGA calculations typically underestimate the true band gap by approximately 40–50% [1], the qualitative distinction between a true semiconductor (Tl₂O) and a metallic conductor (Tl₂O₃) has direct implications for applications in electronic devices and coatings.

band gap semiconductor electronic structure

Thermal Decomposition and Vapor‑Pressure Profile: Tl₂O as a Controlled Precursor for Tl‑Cuprate Superconductor Films

In the fabrication of thallium‑based high‑temperature superconductor (HTS) films (e.g., Tl‑2212 and Tl‑2223 phases), the partial pressure of Tl₂O vapor is the critical parameter governing phase stability and film quality. The equilibrium vapor pressure established by pure, condensed Tl₂O at processing temperatures (typically 700–900 °C) exceeds the stability limit of the superconducting phases; therefore, film growth requires precise control of the Tl₂O partial pressure within a narrow window [1]. Using Tl₂O₃ as a precursor alters the Tl‑vapor speciation (introducing more volatile or oxidizing species) and disrupts the delicate phase equilibria, often resulting in off‑stoichiometry films or impurity phases.

superconductor vapor pressure thin film deposition

Refractive Index Contribution in Specialty Glasses: Tl₂O vs. Other Heavy‑Metal Oxides

Thallium(I) oxide is employed as an additive in special optical glasses to significantly increase the refractive index [1]. While quantitative refractive‑index increments for Tl₂O in specific glass matrices are not extensively tabulated in open literature, its use is explicitly distinguished from that of other heavy‑metal oxides (e.g., PbO, Bi₂O₃) due to its ability to maintain high transmission in the infrared region while raising the refractive index [1]. German patent DE 32 17 897 specifies the use of 29.6 mol% Tl₂O in an optical glass formulation to achieve a specific refractive index and an acceptance angle of 38° [2]. In contrast, Tl₂O₃ is not used for this purpose because it decomposes at lower temperatures and would introduce coloration or optical absorption.

refractive index optical glass IR transmission

Dithallium Oxide: High‑Value Application Scenarios for Procurement and Research


Precursor for Thallium‑Based High‑Temperature Superconductor (HTS) Thin Films

Dithallium oxide is the preferred Tl source for the vapor‑phase deposition of Tl‑Ba‑Ca‑Cu‑O (TBCCO) superconducting films (e.g., Tl₂Ba₂Ca₂Cu₃O₁₀ with Tc = 125 K). The equilibrium vapor pressure of pure Tl₂O dictates the growth window; films are typically annealed in a controlled Tl₂O partial pressure to stabilize the desired high‑Tc phase [1]. Procuring high‑purity Tl₂O is essential to avoid impurity phases and ensure epitaxial film quality.

Formulation of High‑Refractive‑Index, Infrared‑Transmitting Specialty Glasses

Tl₂O is incorporated into germanate, tellurite, and heavy‑metal oxide glasses to raise the refractive index while maintaining broad transparency from the visible into the mid‑infrared region [1]. Patent literature demonstrates the use of ~30 mol% Tl₂O to achieve specific optical performance parameters [2]. The +1 oxidation state is critical to avoid coloration and optical absorption associated with Tl(III) species.

Synthesis of Thallium(I) Salts and Coordination Compounds

Tl₂O reacts readily with acids to form thallium(I) salts (e.g., TlCl, TlNO₃), and it dissolves in ethanol to produce thallium ethoxide (C₂H₅OTl) [1]. This reactivity makes it a convenient starting material for the preparation of Tl(I)‑containing coordination polymers and organometallic precursors. In contrast, Tl₂O₃ would require reduction to Tl(I) or would yield Tl(III) products, complicating synthesis.

Model Narrow‑Band‑Gap Semiconductor for Fundamental Studies

With a calculated band gap of approximately 0.57 eV (GGA) and an anti‑CdI₂ crystal structure [1], Tl₂O serves as a model system for studying electronic structure, doping effects, and phonon modes in layered oxide semiconductors. Its distinct electronic properties (semiconductor vs. metallic behavior of Tl₂O₃) [2] make it relevant for exploring novel thermoelectric or optoelectronic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dithallium oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.